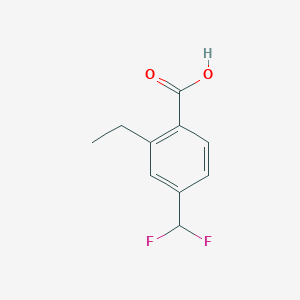![molecular formula C20H22N4O4S B2507545 ((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)((4-(morfolinosulfonil)fenil)metanona CAS No. 1903785-49-8](/img/structure/B2507545.png)
((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)((4-(morfolinosulfonil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone: is a novel compound with potential applications across various fields, including chemistry, biology, and medicine. Its complex structure comprises a morpholino group, a sulfonyl phenyl group, and a unique tetrahydro-epiminocyclohepta-pyrimidinone moiety, which together contribute to its distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized in the synthesis of complex organic frameworks due to its versatile reactivity. Biology : Potential application as a biochemical probe to study sulfonylation in biological systems. Medicine : Investigated for its inhibitory activity on specific enzymes and as a scaffold for drug development. Industry : Used in material science for developing novel polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Starting with a phenyl precursor, introduce the sulfonyl group via a sulfonation reaction using reagents like chlorosulfonic acid.
Step 2: : React the sulfonylated phenyl intermediate with morpholine under heating conditions to attach the morpholino group.
Step 3: : In a separate sequence, synthesize the tetrahydro-epiminocyclohepta-pyrimidinone core from an appropriate cycloheptanone precursor through a series of cyclization and reduction reactions.
Step 4: : Combine the morpholino-sulfonylated phenyl intermediate with the cyclohepta-pyrimidinone core using coupling agents like EDCI and HOBt under mild conditions to form the final compound.
Industrial Production Methods
For large-scale production, optimizing each step for yield and purity is crucial. Automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the morpholine ring, typically using agents like hydrogen peroxide.
Reduction: : Reduction of the sulfonyl group to sulfinyl can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions).
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products may lead to sulfinyl derivatives.
Substitution reactions can yield a variety of functionalized aromatic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with enzyme active sites, disrupting normal biological functions. The sulfonyl and morpholino groups play a pivotal role in binding to the target molecules, inhibiting their activity. Pathways involving sulfonation and oxidative stress response are notably affected.
Comparación Con Compuestos Similares
While (4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone shares similarities with other sulfonylated aromatic compounds, its unique tetrahydro-epiminocyclohepta-pyrimidinone core distinguishes it. Similar compounds might include 4-(sulfonylmethyl)phenyl compounds and morpholino-substituted aromatics , but their differing core structures significantly alter their reactivity and applications.
And there you have it—an in-depth look at this fascinating compound! Which part interests you the most?
Propiedades
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-20(24-15-3-6-19(24)17-12-21-13-22-18(17)11-15)14-1-4-16(5-2-14)29(26,27)23-7-9-28-10-8-23/h1-2,4-5,12-13,15,19H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQQRUEGGNXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methylpyrimidin-4-yl)-1,4-diazepane](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)
![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)
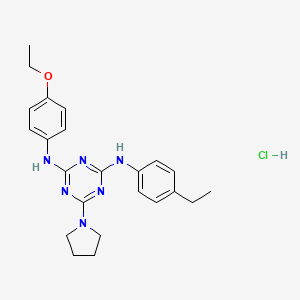
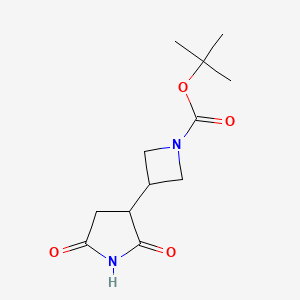
![4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)
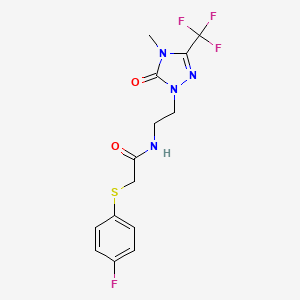

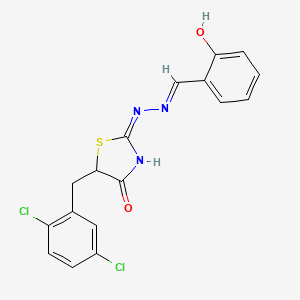
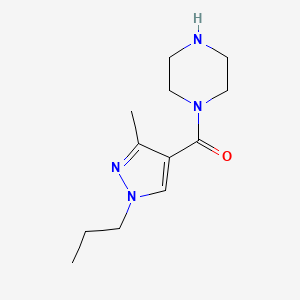
![5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2507480.png)
